
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound with the molecular formula C11H12BrNO2 It is a derivative of tetrahydroquinoline, a bicyclic structure that is part of many biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. One common method involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with methanol in the presence of a strong acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale bromination and esterification processes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized or reduced under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Hydrolysis: 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and ester functional groups. These interactions can modulate biological pathways and result in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but lacks the bromine atom.
6-Methyl-1,2,3,4-tetrahydroquinoline: Similar core structure but different functional groups.
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate: Similar structure with the carboxylate group at a different position.
Uniqueness
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of both a bromine atom and an ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3 |
Clave InChI |
HMXKFAVKUYPBMC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC2=C1NCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


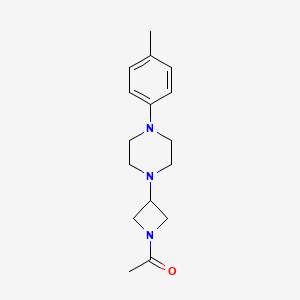


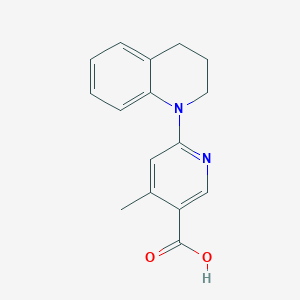
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
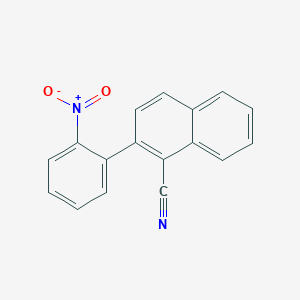

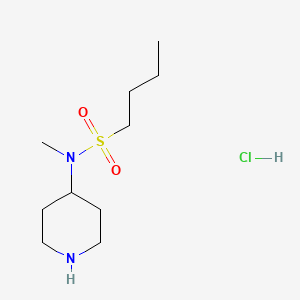


![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)
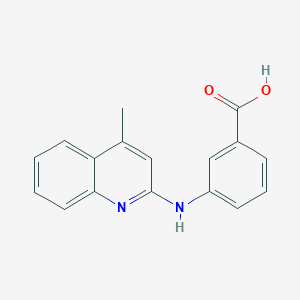
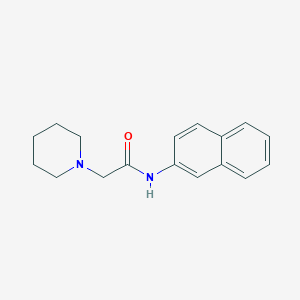
![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
